molecular formula C4H9BO2 B080547 2,2-Dimethylethenylboronic acid CAS No. 14559-88-7

2,2-Dimethylethenylboronic acid

Cat. No. B080547
CAS RN: 14559-88-7
M. Wt: 99.93 g/mol
InChI Key: FWJRSOGVYOIVOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acid derivatives often involves reactions with various organic compounds. While specific details on the synthesis of 2,2-Dimethylethenylboronic acid were not found, research on similar compounds like phenylboronic acid indicates reactions with N,N′-dihydroxy-N,N′-dimethylmethanediamine leading to complex boron-containing structures (Kliegel et al., 1989).

Molecular Structure Analysis

Boronic acids typically have a tetrahedral boron center, and this is consistent across various derivatives. For example, studies on organoboron compounds reveal structures with tetrahedrally coordinated boron atoms, which could be similar in 2,2-Dimethylethenylboronic acid (Rettig & Trotter, 1983).

Chemical Reactions and Properties

Boronic acids are known for their ability to form reversible covalent bonds with diols and similar molecules, which is a key feature in their reactivity. Phenylboronic acid, for instance, reacts with dihydroxyaminals to form complex boracyclooctanes, demonstrating the versatility of boronic acids in forming cyclic structures (Kliegel, Lubkowitz, Rettig, & Trotter, 1993).

Physical Properties Analysis

The physical properties of boronic acids, such as solubility and melting points, can vary widely depending on the substituents attached to the boron atom. Studies on similar compounds, like 4-Mercaptophenylboronic acid, through spectroscopic methods, provide insights into their physical behavior and structure (Parlak et al., 2015).

Chemical Properties Analysis

The chemical properties of 2,2-Dimethylethenylboronic acid would likely involve its ability to act as a Lewis acid and its reactivity towards nucleophiles. Boronic acids are often used in organic synthesis, particularly in Suzuki coupling reactions, due to their unique reactivity profile. Studies on different boronic acids, like aryl- and alkenylboronic esters, illustrate their reactivity in various chemical transformations (Ukai, Aoki, Takaya, & Iwasawa, 2006).

Scientific Research Applications

  • Catalytic Carboxylation with CO2 : 2,2-Dimethylethenylboronic acid esters can be used in rhodium(I)-catalyzed carboxylation reactions with CO2, leading to the efficient production of benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids. This method is valuable for synthesizing functionalized aryl- and alkenyl-carboxylic acids (Ukai, Aoki, Takaya, & Iwasawa, 2006).

  • Polymorph Control in Crystallization : It can be used as a model substance for studying polymorph control in phenylboronic acids. Different crystallization conditions from various solvents lead to different stable forms, highlighting its significance in crystallization studies (Semjonova & Be̅rziņš, 2022).

  • Hydrogen Bonding Studies : The compound exhibits interesting hydrogen bonding characteristics. For instance, a 2,2-dimethylbutynoic acid with a pyridone terminus can form intermolecularly hydrogen-bonded dimers, providing insights into molecular recognition and interaction (Wash, Maverick, Chiefari, & Lightner, 1997).

  • Cytogenotoxicity Evaluation : The cytogenotoxic effects of novel phenylboronic acid derivatives, like 2-(bromoacetamido) phenylboronic acid, have been assessed using the Allium cepa test, offering insights into their potential risks and benefits for treating human or animal diseases (Khalil, Salman, & Al-Qaoud, 2017).

  • Synthesis Optimization : Research has been conducted on improving the synthesis processes of various alkyl-phenylboronic acids, including 2,6-dimethylphenylboronic acid, which have wide applications in electronics, medicine, and biology (Deng et al., 2009).

  • Fluorescent Sensors for Carbohydrates : 2,2-Dimethylethenylboronic acid derivatives are used in the synthesis of ethynylarylboronates, which are important for developing boronic acid-based fluorescent sensors for carbohydrates (Zheng, Reid, Lin, & Wang, 2006).

  • Anticancer Activity : Phenylboronic acid and benzoxaborole derivatives, including those related to 2,2-Dimethylethenylboronic acid, show promise as antiproliferative and proapoptotic compounds with specific modes of action, suggesting their potential as novel anticancer agents (Psurski et al., 2018).

Safety And Hazards

When handling 2,2-Dimethylethenylboronic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

As for future directions, while specific information is not available, boronic acids, including 2,2-Dimethylethenylboronic acid, continue to be of interest in various fields, including medicinal chemistry, due to their ability to form reversible covalent complexes with sugars and other polyols .

properties

IUPAC Name

2-methylprop-1-enylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c1-4(2)3-5(6)7/h3,6-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJRSOGVYOIVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376880
Record name 2,2-Dimethylethenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylethenylboronic acid

CAS RN

14559-88-7
Record name 2,2-Dimethylethenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14559-88-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Heng, X Shan, W Wang, Y Wang, G Zhu, Q Qu… - Carbon, 2020 - Elsevier
Solid electrolyte interface (SEI) precursor is a new concept to replace the complicated and undesirable electrolyte additive in the state-of-the-art lithium ion batteries. Herein, a new and …
Number of citations: 38 www.sciencedirect.com
CX Yu, Y Li, ZH Wang, XR Wang, Y Bai, C Wu - Rare Metals, 2022 - Springer
Hard carbon (HC) is considered as a commercial candidate for anode materials of sodium-ion batteries due to its low cost and excellent capacity. However, the problem of low initial …
Number of citations: 22 link.springer.com
F Shen, L Lu, Q Shen - Chemical Science, 2020 - pubs.rsc.org
Electrophilic fluoroalkylthiolation induced diastereoselective and stereospecific 1,2-metalate migration of alkenylboronate complexes - Chemical Science (RSC Publishing) DOI:10.1039/…
Number of citations: 9 pubs.rsc.org
NY Kim, I Kim, B Bornamehr, V Presser… - Energy & …, 2023 - Wiley Online Library
A suitable interface between the electrode and electrolyte is crucial in achieving highly stable electrochemical performance for Li‐ion batteries, as facile ionic transport is required. …
Number of citations: 1 onlinelibrary.wiley.com
C Du, Z Zhao, H Liu, F Song, L Chen… - The Chemical …, 2023 - Wiley Online Library
Since the invention of lithium‐ion batteries as a rechargeable energy storage system, it has uncommonly promoted the development of society. It has a wide variety of applications in …
Number of citations: 8 onlinelibrary.wiley.com
Y Ahmad, M Colin, C Gervillie-Mouravieff, M Dubois… - Synthetic Metals, 2021 - Elsevier
An attempt has been made to review and analyze the developments made during last few decades on the place of carbon in batteries. First identified as an anode of interest in the form …
Number of citations: 15 www.sciencedirect.com
AR Kamali, H Zhao - Journal of Alloys and Compounds, 2023 - Elsevier
Natural graphite mineral (NGM) is an abundant and low-cost carbon source with the potential of being employed as the precursor for producing high-quality carbon nanostructures for …
Number of citations: 4 www.sciencedirect.com
W Can, MA Pan, ZHU Guoliang… - … Storage Science and …, 2021 - esst.cip.com.cn
Abstract: Graphite is the main anode material used in commercial LIBs, and graphite will remain the main anode material in the future. Failures often occur during the use or …
Number of citations: 2 esst.cip.com.cn
SK Meegalla, H Huang, T Martin, J Xu, S Zhao… - Bioorganic & Medicinal …, 2018 - Elsevier
Compound 12 is a GPR40 agonist that realizes the full magnitude of efficacy possible via GPR40 receptor agonism. In vitro and in vivo studies demonstrated superior glucose lowering …
Number of citations: 9 www.sciencedirect.com
王灿, 马盼, 祝国梁, 马永超, 季鹏程, 魏水淼… - 储能科学与 …, 2021 - esst.cip.com.cn
: 商业化锂离子电池使用的负极材料主要是石墨, 在未来的一段时间内石墨仍是主要的负极材料. 锂离子电池石墨电极在使用或运输过程中常会出现某些失效, 这些失效将影响锂离子电池的使用…
Number of citations: 4 esst.cip.com.cn

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